Methyl 2-amino-6-chloro-3-nitrobenzoate
Overview
Description
Methyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification reactions. One common synthetic route involves the following steps:
Nitration: The nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Chlorination: The chlorination of the nitro compound using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.
Amination: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction: Formation of methyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, chloro, and nitro groups allows it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-nitrobenzoate: Similar structure but lacks the chloro group.
Methyl 2-chloro-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-6-nitrobenzoate: Similar structure but lacks the chloro group.
Uniqueness
Methyl 2-amino-6-chloro-3-nitrobenzoate is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoate ring
Properties
IUPAC Name |
methyl 2-amino-6-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAANPGYTOPKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635317-46-3 | |
Record name | methyl 2-amino-6-chloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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